8-(Azidomethyl)quinoline
Overview
Description
8-(Azidomethyl)quinoline is a chemical compound that has garnered attention in scientific research due to its unique properties. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The azidomethyl group attached to the quinoline ring enhances its reactivity, making it valuable for various applications in drug discovery, material science, and chemical biology.
Mechanism of Action
Target of Action
8-(Azidomethyl)quinoline is a derivative of quinoline, a class of compounds known for their broad spectrum of biological activities . Quinolines have been found to exhibit antimicrobial, anticancer, and antifungal effects . The primary targets of quinoline derivatives are often microbial cells, cancer cells, and fungi . .
Mode of Action
For instance, some quinoline derivatives have been found to inhibit the synthesis of DNA, RNA, and proteins in microbial cells . Others have been shown to disrupt cell membrane function, leading to cell death . The exact interaction of this compound with its targets would need further investigation.
Biochemical Pathways
For instance, some quinoline derivatives have been found to inhibit hemozoin polymerization, a crucial process in the life cycle of malaria parasites
Pharmacokinetics
A study on quinoline-1,2,3-triazole hybrid compounds, which are structurally similar to this compound, found that these compounds are in agreement with lipinski’s rule of five , suggesting good bioavailability
Result of Action
For instance, some quinoline derivatives have been found to induce apoptosis in cancer cells
Biochemical Analysis
Biochemical Properties
8-(Azidomethyl)quinoline, like other quinolines, is believed to interact with various enzymes, proteins, and other biomolecules It is known that quinolines can undergo various biochemical reactions, including redox cycling and binding to thiol, amine, and hydroxyl groups .
Cellular Effects
Quinolines have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that quinolines exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of quinolines can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of quinolines can vary with different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is known that quinolines can be metabolized through various pathways, involving different enzymes and cofactors .
Transport and Distribution
It is known that quinolines can interact with various transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
It is known that quinolines can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Azidomethyl)quinoline typically involves the introduction of an azidomethyl group to the quinoline ring. One common method is the nucleophilic substitution reaction where a halomethylquinoline reacts with sodium azide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring safety measures due to the presence of the azide group, which can be explosive under certain conditions .
Chemical Reactions Analysis
Types of Reactions: 8-(Azidomethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions, forming triazoles.
Reduction Reactions: The azide group can be reduced to an amine group under hydrogenation conditions.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide in DMF.
Cycloaddition Reactions: Copper(I) catalysts in the presence of alkynes.
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products Formed:
Substitution Reactions: Various substituted quinoline derivatives.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Aminomethylquinoline.
Scientific Research Applications
8-(Azidomethyl)quinoline is used in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules, especially in the development of new materials and catalysts.
Biology: It is used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: It is used in the development of advanced materials with specific properties
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its chelating properties and used in various biological applications.
8-Aminoquinoline: Used in the synthesis of pharmaceuticals and as a ligand in coordination chemistry.
8-Methoxyquinoline: Utilized in organic synthesis and as an intermediate in the production of dyes and drugs.
Uniqueness of 8-(Azidomethyl)quinoline: The presence of the azidomethyl group in this compound provides unique reactivity, particularly in cycloaddition reactions, which is not observed in its hydroxy, amino, or methoxy counterparts. This makes it a valuable compound for specific applications in chemical biology and material science.
Properties
IUPAC Name |
8-(azidomethyl)quinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-14-13-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNBVUNMDWVXCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CN=[N+]=[N-])N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313278 | |
Record name | 8-(Azidomethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001313278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131052-51-2 | |
Record name | 8-(Azidomethyl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131052-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(Azidomethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001313278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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